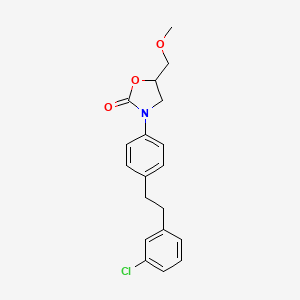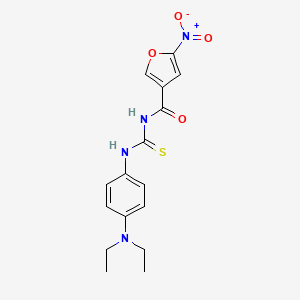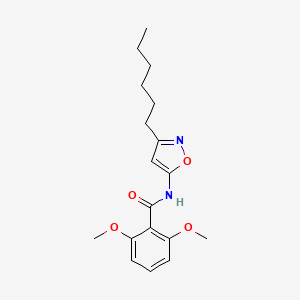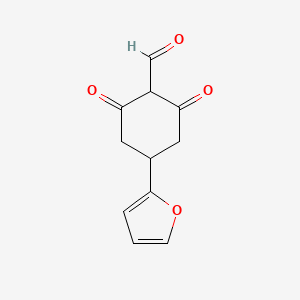
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring attached to a cyclohexane ring with two ketone groups and an aldehyde group, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde typically involves the reaction of furan derivatives with cyclohexane derivatives under specific conditions. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into a phosphonate intermediate. This intermediate then reacts with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carboxylic acid
Reduction: 4-(Furan-2-yl)-2,6-dihydroxycyclohexane-1-carbaldehyde
Substitution: Halogenated or nitrated derivatives of the furan ring
Applications De Recherche Scientifique
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-Aryl-3-(furan-2-yl)prop-2-en-1-one
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde is unique due to its specific structure, which combines a furan ring with a cyclohexane ring containing two ketone groups and an aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
92132-91-7 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2 |
Clé InChI |
SSANUYXFMPOACI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

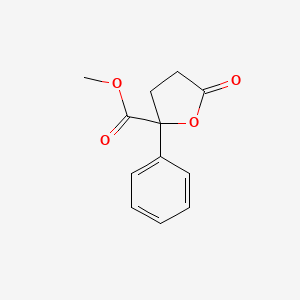
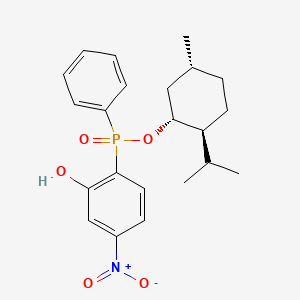

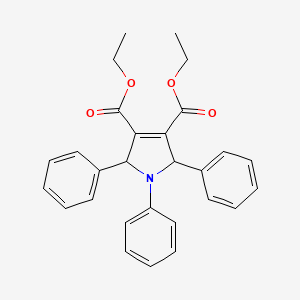
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
